molecular formula C10H22N2 B3154048 N-Ethyl-3-(1-piperidinyl)-1-propanamine CAS No. 77052-06-3

N-Ethyl-3-(1-piperidinyl)-1-propanamine

Cat. No. B3154048
CAS RN: 77052-06-3
M. Wt: 170.3 g/mol
InChI Key: CKXMWBUYZGXMHR-UHFFFAOYSA-N
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Description

“N-Ethyl-3-(1-piperidinyl)-1-propanamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and evaluation of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, which show promising anticancer activity. These compounds were synthesized through a series of steps starting from ethyl 4-piperidinecarboxylate, leading to the formation of compounds with strong anticancer agents relative to known drugs like doxorubicin. The compounds exhibited low IC50 values, indicating strong potential as anticancer agents, though further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).

Alzheimer's Disease Treatment

Another study focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. These compounds, synthesized through several steps starting from ethyl piperidin-3-carboxylate, were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme. This approach aims at developing new therapeutics for Alzheimer’s disease by inhibiting AChE to increase acetylcholine levels in the brain, potentially improving cognitive function (Rehman et al., 2018).

Antibacterial Agents

A series of compounds encompassing tosyl, piperidine, propanamide, and 1,3,4-oxadiazole functionalities were synthesized and evaluated for their antibacterial properties. These compounds were derived through N-substitution reactions and assessed against various bacterial strains. Some of the synthesized compounds displayed potent antibacterial activity, showcasing the potential of N-ethyl-3-(1-piperidinyl)-1-propanamine derivatives as new antibacterial agents. This research contributes to the ongoing search for novel antibiotics in the fight against resistant bacterial strains (Sattar et al., 2020).

Future Directions

The future directions in the research and development of piperidine derivatives like “N-Ethyl-3-(1-piperidinyl)-1-propanamine” are promising. The pharmaceutical industry continues to explore the potential of these compounds in drug design . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the active research in this field.

properties

IUPAC Name

N-ethyl-3-piperidin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-11-7-6-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMWBUYZGXMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(1-piperidinyl)-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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